![molecular formula C17H19ClN2O3 B2769884 4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide CAS No. 877631-16-8](/img/structure/B2769884.png)
4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide
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Overview
Description
The compound “4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide” is likely to be an organic compound containing several functional groups. The “4-chloro” indicates the presence of a chlorine atom, the “N-(2-(furan-2-yl)-2-morpholinoethyl)” suggests a nitrogen atom connected to a furan ring and a morpholine ring, and “benzamide” is a functional group consisting of a benzene ring connected to an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings (furan and morpholine) and other functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorine atom might be replaced in a nucleophilic substitution reaction, or the amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall polarity of the compound .Scientific Research Applications
- Studies have investigated its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction .
- Animal models and cell-based assays have explored its impact on neurodegenerative diseases and neuronal survival .
- Enzyme assays and molecular docking studies have provided insights into its potential as an enzyme inhibitor .
- Nanoparticles or micelles containing the compound could enhance drug solubility, stability, and targeted delivery .
Anticancer Properties
Anti-inflammatory Activity
Antimicrobial Potential
Neuroprotective Effects
Enzyme Inhibition
Drug Delivery Systems
Chemical Biology and Medicinal Chemistry
Structure-Activity Relationship (SAR) Studies
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for research on this compound would depend on its properties and activities. For example, if it shows biological activity, it could be investigated as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
properties
IUPAC Name |
4-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-5-3-13(4-6-14)17(21)19-12-15(16-2-1-9-23-16)20-7-10-22-11-8-20/h1-6,9,15H,7-8,10-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJMAVQSKSUEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51089492 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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